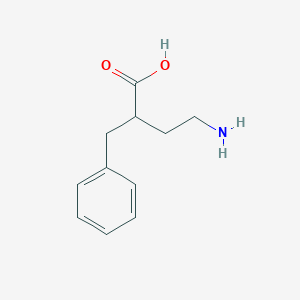

4-Amino-2-benzylbutanoic acid

Description

Overview of Amino Acid Analogs in Chemical Biology

Amino acid analogs are synthetic molecules that structurally resemble the 22 naturally occurring amino acids that constitute proteins. fiveable.mewikipedia.org These analogs are powerful tools in chemical biology, enabling researchers to probe and manipulate biological systems. fiveable.me By replacing natural amino acids with synthetic counterparts, scientists can investigate the specific roles of individual amino acids in protein structure, function, and stability. fiveable.me This approach provides deep insights into enzyme mechanisms, protein-protein interactions, and the design of new therapeutic agents that can modulate biological pathways. fiveable.menih.gov

Amino acid analogs can be designed to act as enzyme inhibitors or to mimic natural substrates, thereby influencing biochemical processes. fiveable.me Their incorporation into peptides and proteins can also enhance the therapeutic properties of these molecules, such as improved stability and efficacy. fiveable.me The study of amino acid analogs is not only crucial for understanding fundamental biological processes but also holds significant potential for the development of novel drugs and biotechnological applications. fiveable.meroyalsocietypublishing.org

Research Context of 4-Amino-2-benzylbutanoic acid

This compound is a specific substituted butanoic acid that has garnered attention within the scientific community. As a gamma-amino acid derivative, its structure is of interest for its potential to interact with biological targets in ways distinct from alpha-amino acids. The presence of a benzyl (B1604629) group at the second position introduces a significant hydrophobic element, which can influence its binding affinity and specificity for various enzymes and receptors.

Research into this compound is often situated within the broader exploration of GABA (gamma-aminobutyric acid) analogs and other neurologically active compounds. The structural similarities to GABA, a major inhibitory neurotransmitter in the central nervous system, suggest that this compound and its derivatives could have potential applications in neuroscience and pharmacology.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-benzylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWSFIVAOWXDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Benzylbutanoic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful toolkit for creating chiral molecules from achiral or racemic precursors. uniurb.it This is achieved by using a chiral influence, such as a catalyst or an auxiliary, to favor the formation of one enantiomer over the other. tcichemicals.com

Stereoselective reactions are designed to preferentially yield one stereoisomer from a substrate that can produce multiple. mdpi.com In the context of 4-Amino-2-benzylbutanoic acid, this involves creating the two stereocenters (if applicable, depending on the specific isomer) with a defined relative and absolute configuration. These pathways often rely on introducing a chiral element temporarily or using a chiral reagent that directs the approach of reactants. uniurb.it The reaction mechanism is carefully controlled to ensure that the transition state leading to the desired product is energetically favored over other possibilities.

A common and robust method in asymmetric synthesis is the use of a chiral auxiliary. This involves temporarily attaching an enantiomerically pure molecule to a substrate to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Several types of chiral auxiliaries are effective for the asymmetric synthesis of amino acid derivatives:

Oxazolidinones: Evans oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone, are widely used. sigmaaldrich.com The substrate is first acylated with the oxazolidinone. The resulting N-acyl oxazolidinone can then be enolized and alkylated with high diastereoselectivity. The steric bulk of the auxiliary directs the incoming electrophile (e.g., a benzyl (B1604629) group) to one face of the enolate, establishing the desired stereochemistry. Subsequent hydrolysis removes the auxiliary to yield the chiral carboxylic acid. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These compounds can be used as practical chiral auxiliaries. Amides formed from pseudoephenamine have shown high diastereoselectivities in alkylation reactions to create α-substituted and even quaternary stereocenters. nih.gov Like oxazolidinones, they are cleaved after the key stereocenter-forming step.

Schiff Base Complexes: Another strategy involves forming a Schiff base from glycine (B1666218) and a chiral auxiliary, which is then coordinated to a metal ion like Ni(II). This creates a planar complex that can be deprotonated and alkylated. The chiral auxiliary directs the alkylating agent to one face of the complex, leading to a product with high diastereomeric excess. The complex is then disassembled to release the desired amino acid and recover the auxiliary. mdpi.com

Table 1: Examples of Chiral Auxiliary Strategies

| Auxiliary Type | General Mechanism | Key Features |

| Oxazolidinones | Covalent attachment to a carboxylic acid precursor, followed by diastereoselective enolate alkylation. | High diastereoselectivity, well-established procedures, auxiliary is often commercially available and recyclable. wikipedia.orgsigmaaldrich.com |

| Pseudoephenamine | Formation of an amide, followed by diastereoselective alkylation. | Excellent for creating quaternary carbon centers, products are often crystalline, enhancing purification. nih.gov |

| Chiral Schiff Bases | Formation of a Ni(II) complex with a glycine Schiff base, followed by diastereoselective alkylation. | Recyclable auxiliary, applicable to the synthesis of various amino acids. mdpi.com |

Enantioselective catalysis is a highly efficient method where a small, substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. uniurb.it This approach avoids the need to attach and remove a stoichiometric auxiliary.

Key catalytic strategies include:

Organocatalysis: Metal-free small organic molecules are used to catalyze asymmetric transformations. For instance, confined imidodiphosphorimidate (IDPi) catalysts have been developed for Mukaiyama-Mannich type reactions between ketene (B1206846) silyl (B83357) acetals and imine equivalents, producing β-amino acids with high enantioselectivity. nih.gov

Phase-Transfer Catalysis: Chiral ammonium (B1175870) salts, such as Maruoka's spirocyclic binaphthyl-based catalysts, can be used to control stereochemistry in reactions occurring between two immiscible phases. They function by forming a chiral ion pair with a reactant, guiding its subsequent transformation.

Cooperative Catalysis: This approach uses two or more catalysts that work in concert. For example, the combination of an isothiourea Lewis base catalyst and a Brønsted acid catalyst can enable the enantioselective synthesis of α-aryl-β²-amino esters through the aminomethylation of arylacetic acid esters. nih.gov

Table 2: Selected Enantioselective Catalysis Approaches

| Catalysis Type | Catalyst Example | Application |

| Organocatalysis | Confined Imidodiphosphorimidate (IDPi) | Catalytic one-pot synthesis of β²-amino acids. nih.gov |

| Phase-Transfer Catalysis | Chiral Spirocyclic Ammonium Salts | Asymmetric α-halogenation of masked β-amino acid derivatives. |

| Cooperative Catalysis | Isothiourea and Brønsted Acid | Enantioselective aminomethylation of ester enolates. nih.gov |

Enzymatic Synthesis and Biocatalytic Transformations

Enzymes are highly efficient and selective catalysts that operate under mild conditions. Their inherent chirality makes them ideal for producing enantiopure compounds, including amino acids and their derivatives. nih.gov

Kinetic resolution using enzymes is a widely practiced technique. It involves the use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer and the product to be separated.

A specific route to a precursor of this compound involves enzymatic hydrolysis. In one reported synthesis, the (2S) enantiomer was prepared via the selective hydrolysis of an ethyl ester precursor using the enzyme α-chymotrypsin. tandfonline.com This reaction demonstrates both the chemospecificity (hydrolyzing the ester without affecting the amide) and the stereospecificity of the enzyme.

Lipases are another class of enzymes frequently used for this purpose. For example, lipase (B570770) PSIM from Burkholderia cepasia or Candida antarctica lipase B (CAL-B) can catalyze the enantioselective hydrolysis of racemic β-amino carboxylic esters. nih.govsemanticscholar.org The enzyme typically converts one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two compounds, now having different functional groups, can be easily separated.

Table 3: Enzymatic Hydrolysis for the Synthesis of (2S)-4-Amino-2-benzylbutanoic Acid Precursor

| Enzyme | Substrate | Product | Overall Yield |

| α-Chymotrypsin | Ethyl 4-[(3aR,7aS)-octahydro-2H-isoindol-2-yl]-4-oxo-2-benzyl-butanoate tandfonline.com | (2S)-4-[(3aR,7aS)-octahydro-2H–isoindol-2-yl]-4-oxo-2-benzyl-butanoic acid tandfonline.com | 25.6% tandfonline.com |

Beyond simple hydrolysis, biocatalysis offers diverse transformations for building amino acid frameworks.

Nitrile Biotransformations: Whole-cell biocatalysts, such as Rhodococcus erythropolis, contain enzyme cascades (e.g., nitrile hydratase and amidase). These systems can resolve racemic nitriles by selectively hydrolyzing one enantiomer first to the amide and then to the carboxylic acid, achieving high enantiomeric excess for both the remaining nitrile and the final acid product. chimia.ch

Carbon-Carbon Bond Formation: Aldolase enzymes, like NahE, can catalyze the condensation of pyruvate (B1213749) with a wide range of aldehydes. ucsd.edu This reaction forms α,β-unsaturated 2-oxo acids, which are versatile intermediates that can be subsequently converted into various amino acids through amination and reduction steps. ucsd.edu

These biocatalytic methods are valued for their high selectivity, mild reaction conditions, and alignment with green chemistry principles.

Conventional Organic Synthesis Routes

Conventional organic synthesis provides a robust platform for the preparation of this compound. These routes typically rely on well-established reactions and readily accessible starting materials, allowing for the systematic construction of the target molecule.

A common and versatile approach for the synthesis of 2-substituted butanoic acids involves the use of malonic esters as key precursors. wikipedia.org The malonic ester synthesis allows for the sequential alkylation of the α-carbon, providing a straightforward method to introduce the benzyl group and the remainder of the butanoic acid chain.

One plausible route begins with the alkylation of diethyl malonate. The acidic α-proton of diethyl malonate is first abstracted by a suitable base, such as sodium ethoxide, to generate a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with benzyl bromide to yield diethyl 2-benzylmalonate. wikipedia.orgquora.comnih.gov This intermediate is a key building block for the subsequent steps.

To complete the four-carbon backbone and introduce a masked amino group, a second alkylation is performed. A suitable electrophile for this step is a 2-haloethylamine derivative where the amino group is protected to prevent side reactions. For instance, N-(2-bromoethyl)phthalimide can be used. The remaining acidic proton on diethyl 2-benzylmalonate is removed by a base, and the resulting enolate is alkylated with N-(2-bromoethyl)phthalimide.

The resulting dialkylated malonic ester is then subjected to acidic hydrolysis. This step serves a dual purpose: it hydrolyzes both ester groups to carboxylic acids and cleaves the phthalimide (B116566) protecting group to reveal the primary amine. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comchemistrysteps.com Subsequent heating of the diacid intermediate leads to decarboxylation, furnishing the final product, this compound.

Table 1: Key Intermediates in Malonic Ester Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| Diethyl malonate | C7H12O4 | Starting precursor |

| Benzyl bromide | C7H7Br | Benzylating agent |

| Diethyl 2-benzylmalonate | C14H18O4 | Benzylated intermediate |

| N-(2-Bromoethyl)phthalimide | C10H8BrNO2 | Source of the C3-C4 fragment and protected amino group |

Another approach involves starting from precursors that already contain a four-carbon backbone with a nitrogen functionality, such as glutamic acid. The synthesis of 4-(benzylcarbamoyl)butanoic acid from glutamic acid and benzylamine (B48309) has been reported, which involves the formation of an amide bond. ontosight.ai While this is not the direct target, it demonstrates the utility of glutamic acid as a starting material for 4-substituted butanoic acid derivatives.

The introduction of the benzyl and amino groups at the C-2 and C-4 positions, respectively, is a critical aspect of the synthesis. As described in the malonic ester route, the benzyl group is typically introduced via alkylation of a nucleophilic carbon center with a benzyl halide. quora.com

The introduction of the amino group can be achieved through several well-established methods:

Gabriel Synthesis: This method is a reliable way to form primary amines from alkyl halides. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comchemistrysteps.com In the context of synthesizing this compound, a precursor containing a leaving group at the C-4 position, such as a 4-bromo-2-benzylbutanoic acid derivative, would be required. This halide can then react with potassium phthalimide. The subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comchemistrysteps.com

Reductive Amination: If a precursor containing a carbonyl group at the C-4 position, such as a 4-oxo-2-benzylbutanoic acid derivative, can be synthesized, the amino group can be introduced via reductive amination. This reaction involves the formation of an imine or enamine by reacting the ketone with an ammonia (B1221849) source, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). commonorganicchemistry.com

Reduction of a Nitro Group: An alternative strategy involves the introduction of a nitro group at the C-4 position. For instance, a Michael addition of a nitromethane (B149229) anion to an α,β-unsaturated ester, followed by benzylation, could potentially lead to a 4-nitro-2-benzylbutanoic acid derivative. The nitro group can then be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., with H2/Pd-C) or by using metals like iron or tin in acidic conditions. masterorganicchemistry.com The synthesis of a related compound, (3R)-4-((tert-butoxycarbonyl)amino-)-3-benzyl-butanoic acid, has been achieved from an ethyl (±)-3-nitromethyl-4-phenylbutanoate precursor, which was hydrogenated using 10% Pd/C. researchgate.net

The synthesis of this compound can also be envisioned through the chemical modification of closely related butanoic acid structures.

A plausible precursor is 2-benzylsuccinic acid. The synthesis of (S)-2-benzylsuccinic acid has been reported, for example, from the condensation of diethyl succinate (B1194679) and benzaldehyde, followed by catalytic hydrogenation and resolution. newdrugapprovals.org To convert 2-benzylsuccinic acid to the target molecule, one of the carboxylic acid groups needs to be selectively reduced to an alcohol, which can then be converted to an amino group. This could be achieved by first forming the anhydride (B1165640) of 2-benzylsuccinic acid, followed by a regioselective opening with an alcohol to form a monoester. The remaining free carboxylic acid could then be reduced to a primary alcohol. Subsequent conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) would allow for displacement with an azide (B81097) ion (followed by reduction) or ammonia to install the amino group.

Another potential starting point is a derivative of 2-benzyl-4-oxobutanoic acid. As mentioned in a graphical abstract, (2S)-4-[(3aR,7aS)-octahydro-2H–isoindol-2-yl]-4-oxo-2-benzyl-butanoic acid has been synthesized. tandfonline.com While this specific compound is an amide, the underlying 4-oxo-2-benzylbutanoic acid skeleton is present. The ketone functionality in such a structure could be subjected to reductive amination to introduce the C-4 amino group.

Chemical Modification and Derivatization Strategies for 4 Amino 2 Benzylbutanoic Acid

Protection and Deprotection of Amine and Carboxylic Acid Groups

The selective modification of 4-amino-2-benzylbutanoic acid often necessitates the use of protecting groups for the amine and carboxylic acid functionalities. This strategy prevents unwanted side reactions and allows for controlled, site-specific derivatization.

Amine Protection: The primary amino group is nucleophilic and readily reacts with various electrophiles. To temporarily mask its reactivity, several protecting groups are commonly employed. The most prevalent are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.comhighfine.com

Boc Protection: The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.ukresearchgate.net This method is widely used due to the stability of the Boc-protected amine under various reaction conditions and its straightforward removal. Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate (B1207046) to regenerate the free amine. masterorganicchemistry.comfishersci.co.ukiucr.org The reaction is often clean, with the byproducts being volatile t-butanol and carbon dioxide. masterorganicchemistry.com

Cbz Protection: The Cbz group is another common choice for amine protection, introduced using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. highfine.comorganic-chemistry.org A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for orthogonal protection strategies in the presence of acid-labile groups like Boc. organic-chemistry.org Deprotection of the Cbz group is most effectively achieved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which selectively cleaves the benzyl ester. masterorganicchemistry.comorganic-chemistry.org

Carboxylic Acid Protection: The carboxylic acid group can be protected as an ester to prevent its participation in reactions targeting the amine functionality.

Esterification: Simple esterification reactions, such as treatment with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), can convert the carboxylic acid to its corresponding ester. thieme-connect.detjpr.org These ester groups are generally stable under neutral and mildly acidic or basic conditions.

Deprotection (Hydrolysis): The ester protecting group can be readily removed by hydrolysis under basic conditions (saponification), typically using an aqueous solution of a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to yield the free carboxylic acid. thieme-connect.demdpi.com

An overview of common protection and deprotection strategies is provided in the table below.

| Functional Group | Protecting Group | Protection Reagent(s) | Deprotection Condition(s) |

| Amine | tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), Base | Trifluoroacetic acid (TFA) or HCl masterorganicchemistry.comfishersci.co.ukiucr.org |

| Amine | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl), Base | Catalytic hydrogenolysis (H₂/Pd) masterorganicchemistry.comorganic-chemistry.org |

| Carboxylic Acid | Methyl or Ethyl Ester | Methanol or Ethanol, Acid catalyst | Base-mediated hydrolysis (e.g., NaOH, LiOH) thieme-connect.demdpi.com |

Synthesis of Ester Derivatives

Esterification of the carboxylic acid moiety of this compound is a common derivatization strategy. This can be achieved through Fischer esterification, where the acid is refluxed with an alcohol in the presence of a catalytic amount of a strong acid. tjpr.org Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid for reaction with an alcohol.

Synthesis of Amide Derivatives

The formation of amide bonds from the carboxylic acid or the amine group of this compound is a cornerstone of its derivatization.

From the Carboxylic Acid: The carboxylic acid can be coupled with a wide variety of primary and secondary amines to form amide derivatives. This transformation is typically facilitated by peptide coupling reagents. Common examples include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govajchem-a.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

From the Amine: Conversely, the amino group of this compound (or its esterified form) can be acylated by reacting it with an activated carboxylic acid derivative, such as an acid chloride or an anhydride (B1165640), to yield N-acylated products. sdu.dk

The synthesis of amide derivatives is a versatile method for introducing a wide range of substituents and functionalities. researchgate.net

Exploration of N-Substituted Analogs

Modification of the primary amino group to introduce various substituents is a key strategy for exploring the chemical space around this compound.

N-Alkylation: Direct alkylation of the amine can be achieved by reacting it with alkyl halides. However, this method can lead to over-alkylation, yielding a mixture of mono- and di-alkylated products.

Reductive Amination: A more controlled method for introducing N-alkyl groups is reductive amination. fishersci.co.uk This involves the reaction of the amine with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120).

Functionalization of the Benzyl Moiety

The benzyl group of this compound provides another site for chemical modification, allowing for the introduction of substituents onto the aromatic ring.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the existing substituents, various functional groups can be introduced. For example, nitration (using nitric acid and sulfuric acid) can introduce a nitro group, which can subsequently be reduced to an amino group. Halogenation (using halogens in the presence of a Lewis acid) can introduce chloro, bromo, or iodo substituents.

Modification of Substituted Benzyl Rings: If the starting material already contains a substituted benzyl group, such as a trifluoromethyl group, these substituents can influence the reactivity and biological activity of the resulting derivatives.

The diverse strategies for chemical modification of this compound enable the synthesis of a vast library of derivatives with tailored properties, paving the way for further investigation in various scientific disciplines.

Biological Activity and Mechanistic Investigations of 4 Amino 2 Benzylbutanoic Acid Preclinical and in Vitro Focus

Enzyme Inhibition Studies

Investigation of Aldose Reductase Inhibition

Currently, there are no available scientific studies that have investigated the inhibitory activity of 4-Amino-2-benzylbutanoic acid against aldose reductase. This enzyme is a critical target in the management of diabetic complications, and while other butanoic acid derivatives have been explored for this purpose, this compound has not been a subject of such research.

Exploration of Other Enzyme Targets

Comprehensive searches of scientific literature and preclinical databases have not revealed any studies examining the effects of this compound on other specific enzyme targets.

Receptor Binding and Modulation Studies

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism/Modulation

There is no published research to indicate that this compound has been evaluated for its ability to bind to or modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are involved in the regulation of metabolism and inflammation, and are important drug targets.

Interaction with Other Identified Receptors

No studies have been identified that report on the interaction of this compound with any other specific receptors.

Cellular Pathway Modulation in Research Models

Stimulation of NF-E2-Related Factor (Nrf2) Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes. pnas.orgnih.govnih.gov While direct studies on this compound are limited, computational predictions and research on structurally related compounds, including other γ-aminobutyric acid (GABA) derivatives, provide insight into its potential activity.

A computational analysis based on PASS (Prediction of Activity Spectra for Substances) server identified 3-amino-2-benzylbutanoic acid, a structural isomer of the title compound, as having potential activity as an NF-E2-related factor (Nrf2) stimulant. researchgate.netresearchgate.netmyfoodresearch.comresearchgate.net This suggests that the benzylbutanoic acid scaffold may possess the structural features necessary for interaction with the Nrf2 signaling pathway.

The mechanism of Nrf2 activation often involves the modification of cysteine residues on its cytosolic inhibitor, Keap1. nih.gov Electrophilic compounds can react with these residues, leading to a conformational change in Keap1 that prevents it from targeting Nrf2 for degradation. This allows newly synthesized Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes. pnas.orgnih.gov

Studies on GABA, the parent neurotransmitter of this compound class, have shown it can regulate the Nrf2 pathway. GABA treatment has been found to increase the nuclear expression of Nrf2 and the activity of downstream antioxidant enzymes like catalase and superoxide (B77818) dismutase. researchgate.netnih.gov This regulation may be mediated through other signaling molecules like glycogen (B147801) synthase kinase (GSK)-3β, which can influence Nrf2 stability and nuclear localization. nih.govresearchgate.net Given that this compound is a GABA derivative, it may share similar indirect modulatory effects on the Nrf2 pathway, contributing to cellular redox homeostasis. nih.govwikipedia.org

Oxygen Scavenging Mechanisms

The antioxidant properties of a compound can manifest through direct mechanisms, such as scavenging reactive oxygen species (ROS), or indirect mechanisms, like the upregulation of endogenous antioxidant systems via the Nrf2 pathway discussed previously.

Computational predictions for the related compound, 3-amino-2-benzylbutanoic acid, indicated its potential as an oxygen scavenger. researchgate.netresearchgate.netmyfoodresearch.comresearchgate.net This suggests a capacity for the molecule itself to directly neutralize harmful free radicals. However, experimental data on closely related compounds present a more complex picture. For instance, in vitro assays with Phenibut, another phenyl-substituted GABA derivative, showed that it possesses neuroprotective effects but does not exhibit direct antioxidant potential. researchgate.netresearchgate.net Conversely, Glufimet, a derivative of glutamic acid that contains a phenibut-like structure, is reported to have antioxidant activity and can reduce lipid peroxidation products in the heart and brain of stressed animals. wikipedia.orguitm.edu.my These findings suggest that subtle variations in the chemical structure of these amino acid derivatives can significantly impact their direct oxygen scavenging capabilities.

Modulatory Effects on Specific Signaling Cascades (e.g., JNK pathway for related structures)

The c-Jun N-terminal kinase (JNK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling family. It is activated by stress stimuli and is critically involved in regulating cellular processes like inflammation, apoptosis (programmed cell death), and neuronal function. researchgate.netgoogle.comnih.gov

While direct data on this compound is not available, studies on related GABAergic compounds and systems reveal a modulatory relationship with the JNK pathway. For instance, activation of GABA-B receptors by agonists like baclofen (B1667701) can trigger Gα13 protein signaling, which in turn promotes the phosphorylation of JNK. researchgate.net This specific JNK activation has been linked to neuroprotective effects, including the inhibition of caspase-3 activity, a key executioner enzyme in apoptosis. researchgate.net

Furthermore, in models of glutamate-induced toxicity in neuronal cells, germinated brown rice, which is rich in GABA, was shown to protect neurons by decreasing the expression of c-Jun, a downstream target of the JNK pathway. nih.gov This neuroprotective effect was mediated through the GABA-A receptor. nih.gov Inhibition of the JNK pathway can suppress neuroinflammation and restore the integrity of the blood-brain barrier in pathological conditions. nih.gov

The JNK pathway is also interconnected with GABAergic receptor expression itself. Research has shown that inhibiting the JNK pathway can significantly reduce the protein expression of both excitatory (AMPAR, NMDAR1) and inhibitory (GABA-A) receptors, indicating that JNK signaling is necessary for maintaining synaptic structures. biorxiv.org Therefore, compounds that modulate GABAergic systems, such as this compound, could indirectly influence JNK signaling, thereby affecting neuronal survival, inflammation, and synaptic plasticity.

Evaluation of Specific Biological Actions in Preclinical In Vitro Models (e.g., Anticonvulsant Properties of Closely Related Benzyl (B1604629) Amino Acid Derivatives)

A significant body of preclinical research has focused on the anticonvulsant properties of benzyl-substituted amino acid derivatives, which are structurally related to this compound. These compounds are often investigated due to their structural similarity to the inhibitory neurotransmitter GABA, suggesting a potential to modulate neuronal excitability. researchgate.net

A class of compounds known as primary amino acid derivatives (PAADs), specifically N′-benzyl 2-substituted 2-amino acetamides, have demonstrated potent anticonvulsant activities in various preclinical models. acs.orgacs.org Their efficacy is often evaluated in vitro or in vivo using tests like the maximal electroshock seizure (MES) model, which assesses the ability of a compound to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which identifies compounds that can raise the seizure threshold. nih.govnih.govnih.gov

Research has shown that the anticonvulsant activity of these benzyl amino acid derivatives is highly dependent on their specific chemical structure. For example, modifications to the N′-benzylamide portion of the molecule can significantly alter potency. acs.org Studies on a series of ((benzyloxy)benzyl)propanamide derivatives also revealed potent activity in MES and 6 Hz seizure models, with specific compounds showing a favorable therapeutic window with low motor impairment. mdpi.com The anticonvulsant mechanism for many of these derivatives is thought to involve interaction with voltage-gated sodium channels or modulation of GABAergic neurotransmission. researchgate.net

The following table summarizes the in vivo anticonvulsant screening data for several benzyl amino acid derivatives, highlighting their efficacy in established seizure models.

| Derivative Class/Compound | Seizure Model | Result | Citation |

| Primary Amino Acid Derivatives (PAADs) | Maximal Electroshock (MES) | ED₅₀ values of 13–21 mg/kg, exceeding phenobarbital (B1680315) (ED₅₀ = 22 mg/kg). | acs.org |

| ((Benzyloxy)benzyl)propanamide derivative (Compound 5) | Maximal Electroshock (MES) | ED₅₀ = 48.0 mg/kg (i.p.) | mdpi.com |

| ((Benzyloxy)benzyl)propanamide derivative (Compound 5) | 6 Hz test (32 mA) | ED₅₀ = 45.2 mg/kg (i.p.) | mdpi.com |

| Isatin-based Benzyl Derivatives (Compounds 4a, 4b, 4h) | Maximal Electroshock (MES) | Active at a minimum dose of 30 mg/kg. | nih.gov |

| Pyrimidine-carbothioamide derivative (Compound 4g) | Maximal Electroshock (MES) | ED₅₀ = 15.6 mg/kg | researchgate.net |

| Pyrimidine-carbothioamide derivative (Compound 4g) | Subcutaneous Pentylenetetrazole (scPTZ) | ED₅₀ = 278.4 mg/kg | researchgate.net |

These in vivo results from closely related structures underscore the potential of the benzyl amino acid scaffold as a source of novel anticonvulsant agents. While direct in vitro electrophysiological studies on this compound are lacking, the consistent anticonvulsant activity observed in its chemical relatives suggests that it could also modulate neuronal excitability, warranting further investigation in in vitro systems like brain slice electrophysiology or neuronal culture models. nih.gov

Structure Activity Relationship Sar Studies of 4 Amino 2 Benzylbutanoic Acid Derivatives

Influence of Stereochemistry on Biological Activity

The stereochemistry of γ-amino acid derivatives, including 4-amino-2-benzylbutanoic acid, is a critical determinant of their biological activity. The three-dimensional arrangement of substituents around the chiral centers can significantly impact how these molecules interact with their biological targets.

Research on related γ-amino acids has demonstrated that their oligomers can form well-defined conformations, such as helices, in solution. This conformational preference is influenced by the stereochemistry of the individual monomer units. researchgate.netiucr.org For instance, the crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid reveals a specific conformation that is stabilized by intramolecular hydrogen bonds. researchgate.netiucr.org This defined structure is crucial for its interaction with target proteins.

The synthesis and biological evaluation of enantiomerically pure compounds are therefore essential in SAR studies. For example, the enantiomeric resolution of (±)-3-aminomethyl-4-phenylbutanoic acid has been achieved to study the activity of individual stereoisomers. researchgate.net While specific comparative biological activity data for the enantiomers of this compound is not detailed in the provided search results, the general principles of stereospecificity in pharmacologically active amino acid derivatives are well-established. It is a common observation that one enantiomer exhibits significantly higher potency than the other, or that the enantiomers may even have different pharmacological profiles.

Role of the Benzyl (B1604629) Moiety in Activity and Specificity

The benzyl group of this compound plays a crucial role in its interaction with biological targets, often contributing significantly to binding affinity through hydrophobic and aromatic interactions. The substitution pattern on the phenyl ring of the benzyl moiety is a key area for SAR exploration.

In a study of N'-benzyl 2-amino-3-methylbutanamide (B3250160) derivatives, it was demonstrated that substituents on the benzyl group have a strong influence on anticonvulsant activity. nih.gov Specifically, electron-withdrawing groups on the benzylamide portion were found to retain or enhance activity, whereas electron-donating groups led to a decrease or complete loss of activity. nih.gov This indicates that the electronic properties of the benzyl ring are critical for the compound's pharmacological effect.

Further investigation into FFA2 antagonists revealed that the removal of a para-trifluoromethyl group from a related phenylbutanoic acid derivative resulted in a nearly two-orders-of-magnitude reduction in potency. sdu.dk This highlights the importance of specific substitutions on the phenyl ring for maintaining high affinity. The introduction of fluorine atoms to the phenyl ring also modulated potency, with the position of the fluorine substituent being critical. sdu.dk

The following table summarizes the effect of substitutions on the benzyl moiety on the activity of related compounds, providing insights into the potential SAR of this compound derivatives.

| Parent Compound Structure | Substituent on Benzyl Ring | Effect on Activity | Reference |

| N'-benzyl 2-amino-3-methylbutanamide | Electron-withdrawing groups | Activity retained or improved | nih.gov |

| N'-benzyl 2-amino-3-methylbutanamide | Electron-donating groups | Activity lost | nih.gov |

| Phenylbutanoic acid derivative | para-Trifluoromethyl (removal) | Potency reduced ~100-fold | sdu.dk |

| Phenylbutanoic acid derivative | ortho-Fluoro | Potency reduced | sdu.dk |

Correlations between Structural Features and Mechanistic Insights

The correlation between the structural features of this compound derivatives and their mechanisms of action is a key aspect of understanding their therapeutic potential. By systematically modifying the structure and observing the effects on biological activity, researchers can infer how these molecules interact with their targets at a molecular level.

For instance, the SAR data for FFA2 antagonists suggest that the phenylacetamide fragment and the carboxylic acid moiety of the butanoic acid derivatives have distinct roles in receptor binding. sdu.dk The restricted SAR for the phenylacetamide part indicates a specific binding pocket for this group, while the length of the butanoic acid chain appears to be optimal for positioning the key interacting groups within the receptor's binding site. sdu.dk

In the context of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, a strong correlation was found between the IC50 values for enzyme inhibition and the activity in cancer cells. nih.gov This suggests that the observed cellular effects are a direct consequence of the compounds' ability to inhibit their molecular target. Such correlations are crucial for validating the mechanism of action and guiding further drug development.

The development of potent and selective inhibitors of the glutamine transporter ASCT2 from a 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid scaffold further illustrates this principle. nih.gov The improved potency achieved through focused library development points to a specific and high-affinity interaction with the transporter, providing a clear link between the chemical structure and the biological function of inhibiting glutamine transport. nih.gov

Metabolic Pathways and Biosynthesis Research Relevant to Amino Acids

General Amino Acid Metabolic Pathways and Their Regulation

Amino acid metabolism comprises a complex network of biochemical reactions responsible for the synthesis (anabolism) and breakdown (catabolism) of amino acids. creative-proteomics.com These pathways are crucial for maintaining a constant supply of amino acids for protein synthesis, producing energy, and synthesizing other vital biomolecules. creative-proteomics.comnih.gov

The biosynthesis of the 20 standard proteinogenic amino acids originates from intermediates of central metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the citric acid cycle (TCA cycle). creative-proteomics.comwikipedia.org For instance, α-ketoglutarate, an intermediate of the TCA cycle, serves as a precursor for the synthesis of glutamate, which can then be a donor of an amino group in the synthesis of other amino acids through transamination reactions. wikipedia.orgdavuniversity.org

The regulation of amino acid metabolism is tightly controlled to ensure the cellular needs are met without wasteful overproduction. This regulation occurs at multiple levels:

Allosteric Regulation: The final product of a metabolic pathway can inhibit the activity of an enzyme that functions early in the pathway, a process known as feedback inhibition. For example, high concentrations of an amino acid can allosterically inhibit the first enzyme in its own biosynthetic pathway. creative-proteomics.comwikipedia.org

Transcriptional Control: The expression of genes encoding for the enzymes involved in amino acid biosynthesis can be regulated by the availability of the amino acid. creative-proteomics.com For instance, in response to amino acid starvation, a signaling pathway known as the General Amino Acid Control (GAAC) pathway can be activated, leading to the increased transcription of genes for amino acid synthesis and transport. nih.gov

Enzyme-catalyzed reactions: Transaminases, which are a key group of enzymes in amino acid metabolism, catalyze the reversible transfer of an amino group from an amino acid to a keto acid. davuniversity.org This process is central to both the synthesis and degradation of amino acids. Except for lysine, threonine, proline, and hydroxyproline, all other amino acids participate in transamination. davuniversity.org

Amino acid catabolism generally involves the removal of the α-amino group through transamination or deamination, producing ammonia (B1221849) and a carbon skeleton. nih.govdavuniversity.org The ammonia is then typically incorporated into urea (B33335) for excretion, while the carbon skeleton can enter the TCA cycle to be oxidized for energy, or used for gluconeogenesis or fatty acid synthesis. nih.gov

Non-proteinogenic amino acids, which are not one of the 20 standard protein-building amino acids, are synthesized through specialized metabolic pathways. nih.govacs.orgresearchgate.net These pathways often employ a diverse range of biosynthetic transformations to create structural diversity. nih.govacs.org

Hypothesized Biosynthetic Routes for Analogous Structures

There is no specific research detailing the biosynthetic pathway of 4-amino-2-benzylbutanoic acid. However, based on its structure as a non-proteinogenic, γ-amino acid with a benzyl (B1604629) substituent, a hypothetical biosynthetic route can be proposed by drawing parallels with the known synthesis of other amino acids.

The structure of this compound suggests it could be synthesized from precursors derived from common metabolic pathways. A plausible route could involve the modification of a standard amino acid or a related metabolite.

One hypothetical pathway could start from phenylalanine , a proteinogenic amino acid with a benzyl group. The biosynthesis of phenylalanine itself originates from the shikimate pathway. A series of enzymatic reactions could potentially extend the carbon chain of a phenylalanine-derived intermediate and rearrange the functional groups to yield this compound.

Another possibility involves the utilization of intermediates from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine, which are primarily metabolized in peripheral tissues. lsuhsc.edu These pathways generate various keto-acids that could potentially undergo transamination and other modifications to form the butanoic acid backbone. The benzyl group could then be introduced through the action of a specific transferase enzyme.

The biosynthesis of other non-proteinogenic amino acids often involves enzymes such as transaminases, which introduce the amino group, and various synthases and isomerases that modify the carbon skeleton. researchgate.net It is conceivable that a dedicated set of enzymes, not yet identified, catalyzes the formation of this compound in organisms that may produce it.

The following table outlines a hypothetical, simplified biosynthetic pathway:

| Precursor | Key Enzymatic Step (Hypothesized) | Intermediate | Final Product |

| Phenylalanine or a related keto-acid | Chain extension and functional group rearrangement | A substituted keto-acid | This compound |

| Branched-chain amino acid catabolite | Transamination and benzylation | A benzylated keto-acid | This compound |

It is important to emphasize that these are speculative pathways and require experimental validation to be confirmed.

Metabolic Fate in In Vitro Systems and Research Animal Models

Direct research on the metabolic fate of this compound in in vitro systems or animal models is not available in the current scientific literature. However, based on the general principles of amino acid metabolism and the known metabolic pathways of structurally related compounds, we can hypothesize its potential metabolic fate.

Given its structure as an amino acid, it is likely that this compound would be recognized by enzymes that process other amino acids. Potential metabolic transformations could include:

Transamination/Deamination: The primary amino group could be removed by a transaminase, converting the compound into its corresponding keto-acid. This keto-acid could then potentially enter central metabolic pathways. davuniversity.org

Oxidation: The butanoic acid backbone could undergo β-oxidation or other oxidative processes, breaking it down into smaller molecules that can be used for energy production.

Conjugation: The carboxylic acid group or the amino group could be conjugated with endogenous molecules such as glucuronic acid or sulfate, a common detoxification pathway for xenobiotics and some endogenous compounds, to facilitate excretion.

Excretion: The unchanged compound or its metabolites would likely be excreted from the body, primarily through urine.

In research animal models, the administration of this compound would likely lead to its distribution to various tissues. Its polarity, due to the amino and carboxylic acid groups, might influence its ability to cross cell membranes and the blood-brain barrier. The benzyl group, being hydrophobic, could also play a role in its distribution and interaction with biological molecules. ontosight.ai

The following table summarizes the hypothesized metabolic fate of this compound:

| Metabolic Process | Potential Outcome |

| Absorption & Distribution | Distributed to various tissues, with polarity and hydrophobicity influencing transport across membranes. |

| Metabolism | Transamination to a keto-acid, oxidation of the butanoic acid chain, conjugation with endogenous molecules. |

| Excretion | Excreted as the parent compound or as metabolites, likely via the kidneys and urine. |

It is crucial to note that these are hypothesized fates based on general metabolic principles. Detailed in vitro studies using liver microsomes or hepatocytes, as well as in vivo studies in animal models, would be necessary to elucidate the actual metabolic profile of this compound.

Applications in Chemical Biology and Drug Discovery Research

Development as Chemical Probes for Target Identification

Chemical probes are indispensable small molecules in drug discovery and chemical biology, designed to selectively interact with a specific protein target, thereby enabling the study of that target's biological function. snv63.runih.gov The process of target identification and validation often relies on high-quality chemical probes to generate hypotheses and provide evidence for a target's role in disease. snv63.runih.gov Probes can be designed based on affinity, where a ligand binds non-covalently to a target, or on activity, where the probe covalently reacts with the target, often at an active site. researchgate.net

While specific chemical probes derived directly from 4-Amino-2-benzylbutanoic acid are not extensively documented in current literature, its molecular structure presents a viable scaffold for such development. The primary amine and carboxylic acid functional groups are amenable to chemical modification, allowing for the attachment of reporter tags (like fluorophores or biotin) or photoreactive groups for affinity-based pull-down experiments and subsequent target identification via mass spectrometry. researchgate.net The development of a library of probes based on this scaffold could be used to screen for novel protein interactions, thus elucidating new biological pathways and potential therapeutic targets. researchgate.netprobes-drugs.org

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Functional Group | Potential Modification | Application in Target ID |

|---|---|---|

| Amino Group (-NH2) | Acylation with a biotin-linked reagent | Affinity-based protein pull-down |

| Coupling with a fluorescent dye (e.g., fluorescein) | Visualization of target localization in cells | |

| Attachment of a photo-activatable crosslinker (e.g., diazirine) | Covalent capture of binding partners for identification | |

| Carboxylic Acid (-COOH) | Amide coupling with a tagged amine | Affinity-based protein pull-down |

Contribution to Lead Compound Identification and Optimization

A "lead compound" is a molecule that exhibits a desired biological activity and serves as the starting point for optimization into a drug candidate. slideshare.net The identification of novel lead compounds is a critical step in the drug discovery pipeline. Natural products are a rich source of such compounds.

Research has identified an isomer, 3-Amino-2-benzylbutanoic acid, as a bioactive constituent of fruit extracts from the mangrove species Bruguiera gymnorrhiza. researchgate.netmyfoodresearch.com In-silico analysis of this naturally occurring compound predicted several potential biological activities. researchgate.netmyfoodresearch.com This discovery highlights the potential of the amino-benzylbutanoic acid scaffold as a source of lead compounds.

Although this compound itself has not been identified through this specific screening, the findings for its isomer suggest that it could also possess valuable biological activities and serve as a lead compound upon systematic screening. Following identification, a lead optimization campaign would involve the synthesis of analogs to improve properties like potency, selectivity, and pharmacokinetic profile. slideshare.net

Table 2: Predicted Biological Activities of the Isomer 3-Amino-2-benzylbutanoic acid

| Predicted Activity | Pa (Probability to be Active) | Pa (Probability to be Inactive) | Source(s) |

|---|---|---|---|

| NF-E2-related factor (Nrf2) stimulant | > 0.3 | < 0.1 | researchgate.netmyfoodresearch.com |

| Oxygen scavenger | > 0.3 | < 0.1 | researchgate.netmyfoodresearch.com |

(Data derived from in-silico PASS server analysis of Bruguiera gymnorrhiza fruit extracts)

Role in the Design of Novel Bioactive Molecules

The use of specific molecular scaffolds as building blocks is a cornerstone of medicinal chemistry for creating novel bioactive molecules. The amino acid framework is particularly valuable for its ability to mimic endogenous ligands and interact with biological targets.

The utility of the amino-benzylbutanoic acid core is demonstrated in a United States patent, which describes the synthesis of (2S)-2-Amino-2-Benzylbutanoic acid as a key intermediate. google.com The patent discloses that such α-alkylated α-amino acids are valuable for the preparation of enzyme inhibitors and other peptide analogs, underscoring their role as versatile building blocks in synthetic chemistry. google.com

Furthermore, research into novel inhibitors for the alanine-serine-cysteine transporter 2 (ASCT2), a target in cancer metabolism, led to the discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids. nih.gov This work illustrates how the broader amino-butanoic acid scaffold, featuring benzyl-like substitutions, can be systematically modified to produce potent and selective inhibitors of a therapeutically relevant protein. nih.gov These examples provide strong evidence that this compound could be similarly employed as a foundational structure for the rational design of new enzyme inhibitors, receptor modulators, or other bioactive agents.

Utilization in Proteomics and Metabolomics Research Platforms

Proteomics and metabolomics are powerful, large-scale analytical approaches used to comprehensively study the proteins and metabolites within a biological system. mdpi.com These platforms are crucial for understanding disease mechanisms and identifying biomarkers. nih.govcreative-proteomics.com Alterations in amino acid metabolism, in particular, have been identified as central to the pathology of various diseases, including sepsis and cancer. nih.gov

While no studies have specifically reported the use of this compound within a proteomics or metabolomics research platform, its potential utility can be inferred.

In Metabolomics: As a non-proteinogenic amino acid, this compound could be used as an internal standard in targeted metabolomic analyses. If it were part of a metabolic pathway being investigated or a metabolite of a candidate drug, its quantification in biofluids via mass spectrometry would be essential for understanding the drug's mechanism of action or for biomarker discovery. creative-proteomics.com Integrated analyses have shown that dysregulation of amino acid pathways is a key feature of many diseases. nih.govnih.gov

In Proteomics: In a chemoproteomics approach, a chemical probe derived from this compound (as described in section 8.1) could be used to enrich and identify its protein binding partners from a complex cellular lysate. researchgate.net This affinity-based proteomics method is a powerful tool for target deconvolution and understanding the system-wide effects of a small molecule.

The integration of proteomics and metabolomics provides a more complete picture of biological systems, and synthetic amino acid analogs like this compound represent potential tools for probing these complex networks. nih.gov

Q & A

Q. Q1. What are the established synthetic routes for 4-Amino-2-benzylbutanoic acid, and how can I optimize reaction yields?

A1: A common approach involves modifying methods from structurally related compounds. For example, cyclopropane-containing analogs (e.g., Compound A in WO 2016/111347) are synthesized via peptide coupling and cyclopropane ring formation under anhydrous conditions . Optimization tips:

- Use high-purity reagents (e.g., anhydrous DMF as solvent) to minimize side reactions.

- Monitor reaction progress via TLC (silica gel, eluent: 9:1 chloroform/methanol) to avoid over- or under-reaction.

- Purify intermediates via column chromatography (C18 reverse-phase) to isolate enantiomers, which can affect downstream reactivity.

Q. Q2. How should this compound be stored to ensure stability during long-term studies?

A2: Stability depends on protecting the amino and carboxyl groups:

Q. Q3. What safety protocols are critical when handling this compound in the lab?

A3: Key precautions include:

- Wear nitrile gloves and safety goggles to prevent skin/eye contact, as amino acids can act as irritants .

- Use a fume hood when synthesizing or heating the compound to avoid inhalation of volatile byproducts (e.g., benzyl chloride derivatives) .

- Neutralize waste with 10% acetic acid before disposal to deactivate reactive intermediates .

Advanced Research Questions

Q. Q4. How can I resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

A4: Contradictions often arise from tautomerism or solvent effects:

- For NMR: Compare DMSO-d6 vs. CDCl3 spectra; amino protons may exhibit solvent-dependent shifts due to hydrogen bonding .

- For IR: Use KBr pellets to confirm carboxylate C=O stretching (~1700 cm⁻¹) and amino N–H bending (~1600 cm⁻¹). Discrepancies may indicate impurities or zwitterionic forms .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. Q5. What strategies are effective for analyzing stereochemical outcomes in this compound synthesis?

A5: Chiral chromatography and X-ray crystallography are gold standards:

- Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to separate enantiomers .

- For crystallography: Co-crystallize with a heavy atom (e.g., bromine) to enhance diffraction quality. A recent study on 4-Amino-2-chlorobenzoic acid used this method to resolve bond angles and confirm spatial arrangements .

Q. Q6. How can I address low bioactivity in cellular assays for this compound analogs?

A6: Consider structural modifications and assay design:

- Introduce electron-withdrawing groups (e.g., nitro or cyano) at the benzyl position to enhance membrane permeability .

- Validate assay conditions: Use a positive control (e.g., GABA receptor agonists for neuroactivity studies) and adjust pH to 7.4 to mimic physiological conditions .

- Perform molecular docking studies to identify steric clashes between the butanoic acid moiety and target proteins .

Q. Q7. What methods are recommended for quantifying trace impurities in this compound batches?

A7: Advanced chromatographic techniques are essential:

- HPLC with UV detection (λ = 254 nm) and a C18 column (gradient: 0.1% TFA in water/acetonitrile) can detect impurities at <0.1% levels .

- For chiral impurities: Use a Crownpak CR-I column with perchloric acid buffer to resolve enantiomeric excess .

- Pair with LC-MS to identify impurity structures via fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.